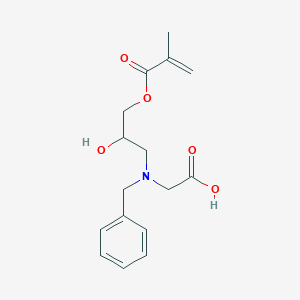
Nbg-gma
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine is a chemical compound with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol . This compound is known for its unique structure, which includes a benzyl group, a hydroxy group, and a methacryloyloxypropyl group attached to a glycine backbone. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine involves several steps. One common method includes the reaction of glycine with benzyl chloride to form N-benzylglycine. This intermediate is then reacted with 2-hydroxy-3-methacryloyloxypropyl chloride under basic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles such as halides or amines.
Polymerization: The methacryloyloxypropyl group allows the compound to participate in free radical polymerization reactions, forming polymers with various applications.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine involves its interaction with various molecular targets and pathways. The compound’s methacryloyloxypropyl group allows it to participate in polymerization reactions, forming cross-linked networks that can encapsulate drugs or other active agents. The benzyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with biological membranes and improve drug delivery efficiency .
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine can be compared with other similar compounds such as:
N-Benzylglycine: Lacks the methacryloyloxypropyl group, making it less suitable for polymerization reactions.
N-(2-Hydroxy-3-methacryloyloxypropyl)glycine:
N-Benzyl-N-(2-hydroxypropyl)glycine: Lacks the methacryloyloxy group, limiting its use in polymer synthesis.
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
101184-87-6 |
|---|---|
Molekularformel |
C16H21NO5 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
2-[benzyl-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]acetic acid |
InChI |
InChI=1S/C16H21NO5/c1-12(2)16(21)22-11-14(18)9-17(10-15(19)20)8-13-6-4-3-5-7-13/h3-7,14,18H,1,8-11H2,2H3,(H,19,20) |
InChI-Schlüssel |
NVPZFLQHKUAKTM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O |
Kanonische SMILES |
CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O |
Synonyme |
N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, dicalcium salt NBG-GMA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















